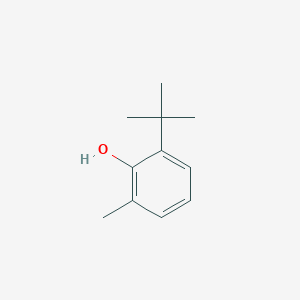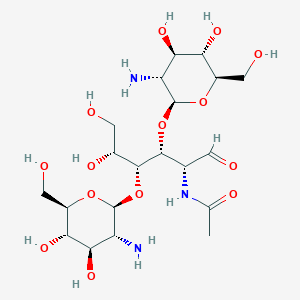
Glcn-glcn-glcnac (chito)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glcn-glcn-glcnac, commonly known as chitosan or chito, is a naturally occurring polymer derived from chitin, a biopolymer found in the exoskeletons of crustaceans and insects. Chitosan has gained increasing attention as a versatile biomaterial with various applications in biomedical, pharmaceutical, and environmental fields.
Mecanismo De Acción
Chitosan exerts its biological effects through various mechanisms, including the disruption of microbial cell membranes, induction of apoptosis in cancer cells, and modulation of the immune system. Chitosan can also interact with various biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
Efectos Bioquímicos Y Fisiológicos
Chitosan has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, reduction of cholesterol levels, and improvement of insulin sensitivity. Chitosan has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases such as cardiovascular disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chitosan has several advantages for lab experiments, including its biocompatibility, biodegradability, and low toxicity. Chitosan can also be easily modified to tailor its properties for specific applications. However, chitosan can be challenging to handle due to its high viscosity and poor solubility in water. Chitosan can also exhibit batch-to-batch variability, which can affect its reproducibility.
Direcciones Futuras
There are several future directions for chitosan research, including the development of new synthesis methods, the exploration of new applications in the biomedical and environmental fields, and the optimization of its properties for specific applications. Some potential areas of research include the use of chitosan in drug delivery systems for cancer therapy, the development of chitosan-based sensors for environmental monitoring, and the use of chitosan in tissue engineering for organ regeneration.
Conclusion:
In conclusion, chitosan is a versatile biomaterial with various applications in the biomedical, pharmaceutical, and environmental fields. Chitosan has been extensively studied for its antimicrobial, antifungal, and antitumor properties, as well as its potential use in drug delivery, wound healing, and tissue engineering. Chitosan exerts its biological effects through various mechanisms, and has been shown to have various biochemical and physiological effects. While chitosan has several advantages for lab experiments, it also has some limitations that need to be addressed. There are several future directions for chitosan research, and its potential applications are vast and promising.
Métodos De Síntesis
Chitosan is synthesized by deacetylating chitin, which involves the removal of acetyl groups from the chitin molecule. The deacetylation process can be achieved through various methods, including chemical, enzymatic, and biological methods. Chemical methods involve the use of harsh chemicals such as sodium hydroxide and hydrogen peroxide, which can lead to the production of toxic by-products. Enzymatic methods involve the use of enzymes such as chitinase and protease, which can be expensive and time-consuming. Biological methods involve the use of microorganisms such as bacteria and fungi, which can be a sustainable and eco-friendly approach.
Aplicaciones Científicas De Investigación
Chitosan has been extensively studied for its various applications in the biomedical and pharmaceutical fields. Chitosan has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been used as a drug delivery system, wound dressing, and tissue engineering scaffold. Chitosan has been shown to enhance the bioavailability and efficacy of drugs, improve wound healing, and promote tissue regeneration. Chitosan has also been studied for its potential use in environmental applications such as water treatment and soil remediation.
Propiedades
Número CAS |
138430-54-3 |
|---|---|
Nombre del producto |
Glcn-glcn-glcnac (chito) |
Fórmula molecular |
C20H37N3O14 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R)-3,4-bis[[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,6-dihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C20H37N3O14/c1-6(28)23-7(2-24)17(36-19-11(21)15(32)13(30)9(4-26)34-19)18(8(29)3-25)37-20-12(22)16(33)14(31)10(5-27)35-20/h2,7-20,25-27,29-33H,3-5,21-22H2,1H3,(H,23,28)/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-/m0/s1 |
Clave InChI |
VLYLDPWAIOGXBJ-WYEVLCNTSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |
Sinónimos |
2-amino-2-deoxyglucopyranosyl-1-4-2-amino-2-deoxyglucopyranosyl-(1-4)-2-acetamido-2-deoxyglucopyranoside GlcN-GlcN-GlcNAc (chito) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



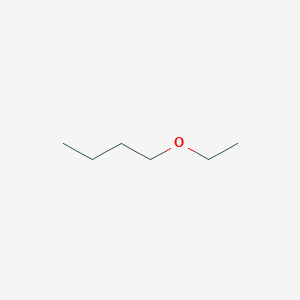
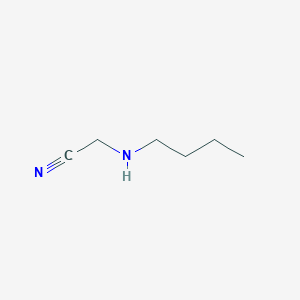
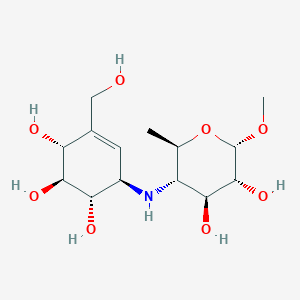
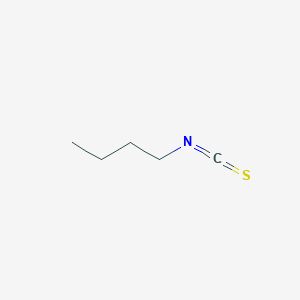
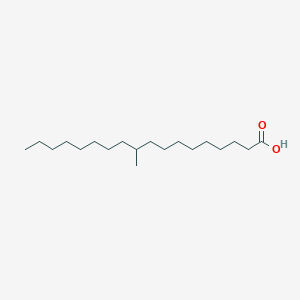
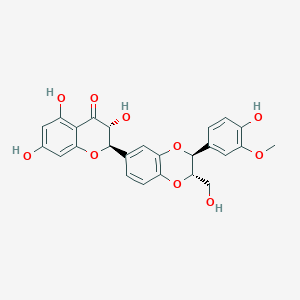
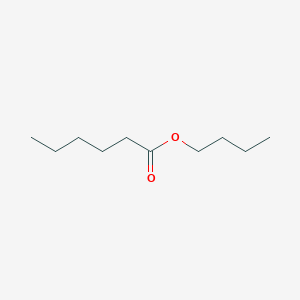
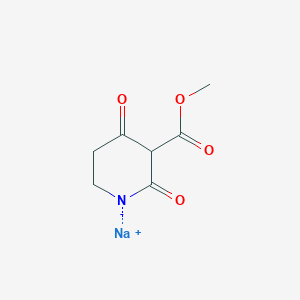
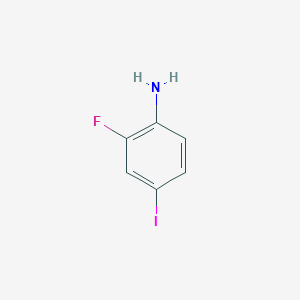
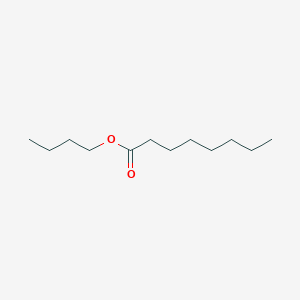
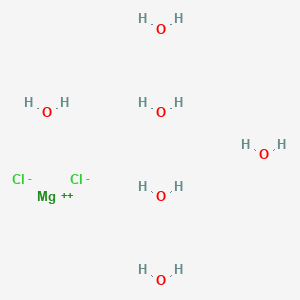
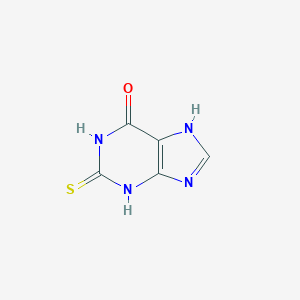
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
